molecular formula C22H26FN3O2 B2384949 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034441-86-4

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Cat. No. B2384949
CAS RN: 2034441-86-4
M. Wt: 383.467
InChI Key: FNVFRLZMZCATLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra . The assignment of each signal in 1H and 13C NMR was performed based on the 2D NMR spectrum, including HSQC and HMBC .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the product was purified by crystallization from 96% ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density of a similar compound, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE, is 1.220±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Radiopharmacy Applications

  • Synthesis of Radiotracers : A study focused on the synthesis of [18F]GBR‐13119, which is a potential radiotracer for the dopamine uptake system. This compound was prepared from 4-N,N,N,-trimethylaniliniumphenylmethanone trifluoromethanesulfonate, demonstrating its utility in PET imaging of the dopamine system (Haka et al., 1989).

Antiviral Research

  • HIV-2 Inhibition : A series of β-carboline derivatives, including a compound structurally similar to the one , displayed selective inhibition against the HIV-2 strain. These findings suggest potential applications in antiviral therapies (Ashok et al., 2015).

Potential Antipsychotic Properties

  • Dopamine Antagonistic Activity : 2-Phenylpyrroles, as conformationally restricted analogues of substituted benzamides and butyrophenones, maintain dopamine antagonistic activity. This study's findings indicate potential applications in the development of antipsychotics with fewer side effects (van Wijngaarden et al., 1987).

Antimicrobial Applications

  • Antibacterial Activity : Novel triazole analogues of piperazine demonstrated significant inhibition against several human pathogenic bacteria. These compounds, particularly those with specific substituents on the piperazine ring, emerged as potential molecules for further development in antibacterial therapies (Nagaraj et al., 2018).

Safety and Hazards

The safety information for a similar compound, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, includes hazard statements H302;H315;H319;H335 and precautionary statements P280;P305+P351+P338 .

Future Directions

The future directions for this compound could involve further structural modification to improve its potency and selectivity, leading to the development of useful pharmacological agents . Additionally, more research could be conducted to explore its potential applications in diverse scientific research.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVFRLZMZCATLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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